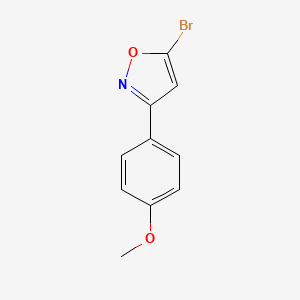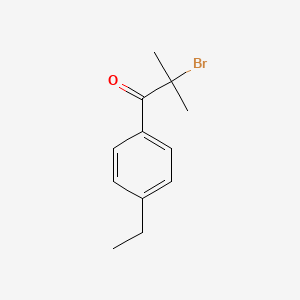
6-Chloro-2-(3-methoxypropoxy)-nicotinic acid methyl ester
Overview
Description
6-Chloro-2-(3-methoxypropoxy)-nicotinic acid methyl ester is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a chloro substituent at the 6th position, a methoxypropoxy group at the 2nd position, and a methyl ester functional group
Mechanism of Action
Target of Action
It is known that this compound can be used to synthesize fluoro substituted 6-phenylnicotinamide, which shows trpv1 antagonist potency . TRPV1, or the transient receptor potential vanilloid 1, is a non-selective cation channel that is considered a molecular integrator of noxious stimuli .
Mode of Action
Its derivative, fluoro substituted 6-phenylnicotinamide, acts as an antagonist to the trpv1 receptor . Antagonists typically work by binding to the active site of the receptor and blocking its interaction with agonists, thereby inhibiting the receptor’s function .
Biochemical Pathways
Given its role in synthesizing trpv1 antagonists, it can be inferred that it may influence pathways involving pain perception and inflammation, as trpv1 is known to play a role in these processes .
Pharmacokinetics
It is known that the compound can be used in the synthesis of retinoid x receptor (rxr) ligands, which have many clinical applications . The pharmacokinetic properties of these ligands would likely be influenced by the properties of the original compound.
Result of Action
Its role in synthesizing trpv1 antagonists suggests that it may contribute to the inhibition of pain perception and inflammation at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(3-methoxypropoxy)-nicotinic acid methyl ester typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of 6-chloronicotinic acid.
Esterification: The 6-chloronicotinic acid is then esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form 6-chloronicotinic acid methyl ester.
Substitution Reaction: The final step involves the substitution of the hydrogen atom at the 2nd position with a 3-methoxypropoxy group. This can be achieved through a nucleophilic substitution reaction using 3-methoxypropyl bromide in the presence of a base, such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reactions, separations, and purifications.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(3-methoxypropoxy)-nicotinic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use bases like potassium carbonate or sodium hydroxide.
Major Products
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or alkanes.
Substitution: Products vary depending on the nucleophile used, such as amines or thiols.
Scientific Research Applications
6-Chloro-2-(3-methoxypropoxy)-nicotinic acid methyl ester has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nicotinic acid receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies investigating the biological activity of nicotinic acid derivatives.
Industrial Applications: Potential use in the development of agrochemicals or other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
6-Chloronicotinic acid: Shares the chloro substituent but lacks the methoxypropoxy and ester groups.
2-(3-Methoxypropoxy)-nicotinic acid: Similar structure but without the chloro substituent.
Nicotinic acid methyl ester: Lacks both the chloro and methoxypropoxy groups.
Uniqueness
6-Chloro-2-(3-methoxypropoxy)-nicotinic acid methyl ester is unique due to the combination of its chloro, methoxypropoxy, and ester functional groups. This unique structure imparts specific chemical and biological properties that differentiate it from other nicotinic acid derivatives.
Properties
IUPAC Name |
methyl 6-chloro-2-(3-methoxypropoxy)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4/c1-15-6-3-7-17-10-8(11(14)16-2)4-5-9(12)13-10/h4-5H,3,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAFWOWXAZHIAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=C(C=CC(=N1)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-Fluoro-2-(toluene-4-sulfonylimino)-2H-pyridin-1-yl]-acetamide](/img/structure/B1442105.png)
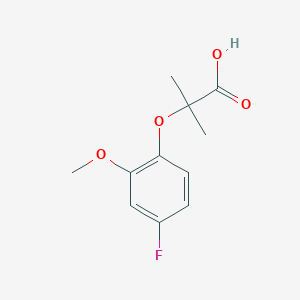

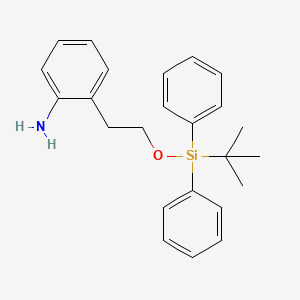

![tert-Butyl ((3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate](/img/structure/B1442111.png)
![5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1442113.png)
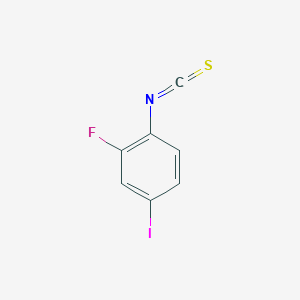
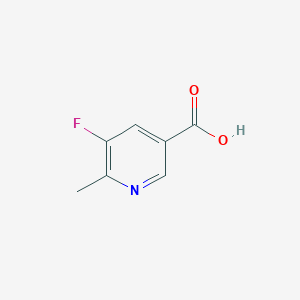
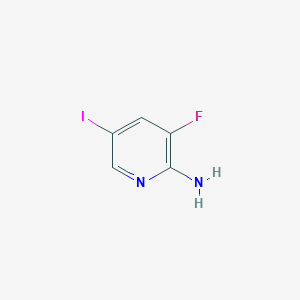
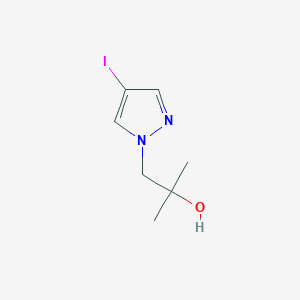
![1-[(4-Fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1442120.png)
